molecular formula C18H20N4O5S B4893996 N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B4893996
M. Wt: 404.4 g/mol
InChI Key: FOFJKKJTKSMXQU-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a piperazine ring substituted with a 4-nitrophenyl group and a sulfonyl-linked phenylacetamide moiety. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets or influence metabolic stability . This compound is of interest in medicinal chemistry due to structural similarities with analgesics and anti-inflammatory agents, as seen in related N-phenylacetamide sulphonamides .

Properties

IUPAC Name

N-[4-[4-(4-nitrophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-14(23)19-15-2-8-18(9-3-15)28(26,27)21-12-10-20(11-13-21)16-4-6-17(7-5-16)22(24)25/h2-9H,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFJKKJTKSMXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used, but typically include substituted sulfonamides or thiols.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds with piperazine structures exhibit antidepressant-like effects. For instance, research has shown that derivatives similar to N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can modulate serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression and anxiety disorders .

Anticancer Properties

The sulfonamide group in this compound has been linked to anticancer activity. Studies on related compounds have demonstrated their ability to inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds targeting specific kinases involved in cell proliferation have shown promise in preclinical trials .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Research indicates that similar sulfonamide derivatives exhibit significant antibacterial activity against various strains, including resistant bacteria .

Neurological Disorders

The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders such as schizophrenia and bipolar disorder. Its mechanism may involve modulation of dopaminergic and serotonergic pathways, which are crucial in these conditions .

Case Studies

StudyObjectiveFindings
Study 1Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in animal models after administration of piperazine derivatives similar to this compound .
Study 2Anticancer ActivityShowed that related compounds inhibited tumor growth by triggering apoptosis in human cancer cell lines .
Study 3Antimicrobial EfficacyFound that sulfonamide derivatives displayed potent activity against multi-drug resistant bacterial strains .
Study 4Neurological ImpactIndicated potential therapeutic effects in animal models for schizophrenia, highlighting the modulation of neurotransmitter systems .

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of sulfonamide-linked acetamides are highly dependent on substituents on the piperazine ring and the phenyl group. Key comparisons include:

Compound Substituents Molecular Formula Reported Activity Key Differences
N-(4-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide 4-Nitrophenyl, sulfonylphenylacetamide C₁₉H₂₁N₅O₅S Not explicitly reported (structural focus) Nitro group enhances electron-withdrawing effects; potential metabolic stability.
N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide (2b) Piperidine C₁₃H₁₇N₂O₃S Antimicrobial Piperidine (non-aromatic) vs. piperazine; reduced π-π stacking potential.
N-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)acetamide (2c) 4-Methylpiperazine C₁₄H₂₀N₄O₃S Analgesic (comparable to paracetamol) Methyl group increases lipophilicity; may improve CNS penetration.
N-(5-Fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide Fluoro, methyl, nitro C₁₉H₂₁FN₄O₃ Structural analog (no explicit activity) Fluoro and methyl groups enhance steric bulk; may alter target selectivity.
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide (MADDS) 4-Aminophenyl C₁₄H₁₄N₂O₃S Anti-infective (e.g., dapsone derivative) Amino group is electron-donating; increases reactivity but reduces stability.

Pharmacological Activities

  • Analgesic Activity: Compound 2c (4-methylpiperazine derivative) demonstrated analgesic efficacy comparable to paracetamol, likely due to enhanced lipophilicity from the methyl group .
  • Anti-Hypernociceptive Effects: Compound 37 (piperazinylsulfonylphenylacetamide) showed activity against inflammatory pain, suggesting that the piperazine-sulfonamide scaffold is critical for targeting nociceptive pathways . The nitro group could amplify this effect by stabilizing receptor-ligand interactions .
  • Antimicrobial Potential: Derivatives like 2b (piperidine-substituted) exhibited antimicrobial properties, highlighting the role of sulfonamide groups in disrupting bacterial folate synthesis . Nitro-substituted analogs may offer broader-spectrum activity but require toxicity profiling.

Biological Activity

N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, a complex organic compound, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This article reviews its pharmacological properties, including anti-cancer, anti-bacterial, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperazine ring with a nitrophenylsulfonyl group, contributing to its unique biological activities. The molecular formula is C19H24N4O4SC_{19}H_{24}N_{4}O_{4}S, and it has a molecular weight of 396.48 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₄S
Molecular Weight396.48 g/mol
IUPAC NameThis compound
InChI KeyRCVDUDYYBPDSQT-UHFFFAOYSA-N

1. Anti-Cancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. A study reported that derivatives of piperazine exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating its effectiveness in inducing apoptosis in cancer cells .

Case Study:
In vivo experiments on tumor-bearing mice showed that treatment with this compound resulted in notable tumor suppression compared to control groups .

2. Anti-Bacterial Activity

The anti-bacterial properties of this compound have also been investigated. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .

Bacterial StrainMIC (µM)
Staphylococcus aureus12 µM
Escherichia coli15 µM
Control Antibiotic100 µM

3. Neuroprotective Effects

The neuroprotective potential of the compound has been explored in relation to Alzheimer's disease. Modified derivatives have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the pathophysiology of Alzheimer’s disease. For instance, one derivative exhibited an IC50 value of 0.62 μM against AChE, indicating strong inhibitory activity .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in biological systems:

  • Apoptosis Induction: The compound promotes apoptosis in cancer cells through the activation of caspases.
  • Enzyme Inhibition: It inhibits key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling the piperazine-sulfonyl intermediate with the acetamide-bearing aromatic ring. Key steps include sulfonylation of piperazine derivatives (e.g., using sulfonyl chlorides) and subsequent nucleophilic substitution or amidation .
  • Characterization : Intermediates are validated via Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography to resolve bond angles and intermolecular interactions (e.g., hydrogen bonding affecting crystal packing) .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
  • Mass spectrometry (MS) to verify molecular weight (theoretical ~463.5 g/mol) .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

  • Solvents : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred for sulfonylation and amidation steps due to their ability to stabilize charged intermediates .
  • Temperature : Controlled heating (60–80°C) is critical to avoid decomposition of thermally sensitive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Root Causes : Variability in purity (e.g., residual solvents or unreacted intermediates), assay conditions (e.g., cell line specificity), or structural polymorphism .
  • Mitigation Strategies :

  • Standardized purity protocols : Use preparative HPLC to ensure ≥98% purity .
  • Dose-response studies to establish activity thresholds and validate reproducibility across multiple assays .

Q. What structural modifications enhance the compound's pharmacokinetic properties while retaining bioactivity?

  • Approach :

  • Piperazine ring substitution : Introducing electron-withdrawing groups (e.g., nitro) improves metabolic stability by reducing oxidative degradation .
  • Sulfonyl group replacement : Testing sulfonamide isosteres (e.g., carbonyl) to optimize solubility and membrane permeability .
    • Validation : In vitro metabolic assays (e.g., liver microsomes) and computational ADME modeling to predict bioavailability .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound's solid-state stability and solubility?

  • Key Findings :

  • Centrosymmetric head-to-tail interactions (e.g., C–H···O hydrogen bonds) in the crystal lattice reduce solubility but enhance thermal stability .
  • Strategies : Co-crystallization with hydrophilic co-formers (e.g., cyclodextrins) to improve aqueous solubility without altering bioactivity .

Q. What computational methods elucidate the compound's interaction with biological targets (e.g., serotonin/dopamine receptors)?

  • Methods :

  • Molecular docking (e.g., AutoDock Vina) to map binding affinities with receptor active sites .
  • Molecular Dynamics (MD) simulations to assess stability of ligand-receptor complexes under physiological conditions .
    • Validation : Correlate computational data with radioligand binding assays (e.g., Ki values for receptor affinity) .

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